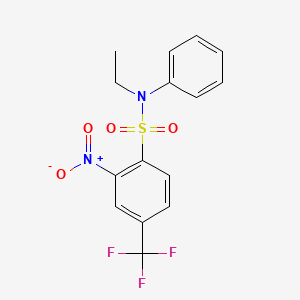![molecular formula C14H22N2O B14182774 N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine CAS No. 874888-71-8](/img/structure/B14182774.png)
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine is an organic compound with the molecular formula C12H18N2O. It is a derivative of oxan-4-amine, where the nitrogen atom is substituted with a 2-(4-aminophenyl)ethyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine typically involves the reaction of 4-nitrophenylethylamine with oxan-4-amine under reducing conditions. The reduction of the nitro group to an amino group is often achieved using hydrazine hydrate in the presence of a catalyst such as ferric trichloride hexahydrate and activated carbon . The reaction conditions are generally mild, and the process yields high-purity products suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize impurities and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as N-[2-(4-nitrophenyl)ethyl]-N-methyloxan-4-amine and N-[2-(4-acetylphenyl)ethyl]-N-methyloxan-4-amine .
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the modification of proteins and peptides to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets in the body. It acts as an acetylcholinesterase inhibitor, blocking the activity of the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death of the target organism.
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine can be compared with other similar compounds, such as:
N6-2-(4-Aminophenyl)ethyladenosine: This compound is a potent, non-selective adenosine receptor agonist with applications in cardiovascular research.
Acetamide, N-(4-aminophenyl)-: This compound is used in various chemical reactions and has similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an acetylcholinesterase inhibitor, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
874888-71-8 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[2-(4-aminophenyl)ethyl]-N-methyloxan-4-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(14-7-10-17-11-8-14)9-6-12-2-4-13(15)5-3-12/h2-5,14H,6-11,15H2,1H3 |
InChI-Schlüssel |
KKSSJEWGMYYRHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=C(C=C1)N)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)



![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)


![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
